molecular formula C24H21N3O5 B11008550 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11008550
M. Wt: 431.4 g/mol
InChI Key: QGFOANLLCCKWDF-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a dioxoisoindoline core, a dimethoxyphenyl group, and a pyridinyl group

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-31-20-6-3-15(13-21(20)32-2)9-12-27-23(29)18-5-4-16(14-19(18)24(27)30)22(28)26-17-7-10-25-11-8-17/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,25,26,28)

InChI Key

QGFOANLLCCKWDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4)OC

Origin of Product

United States

Preparation Methods

Phthalonitrile Reduction and Functionalization

A patent by describes the catalytic hydrogenation of phthalonitriles in the presence of protic acids to yield isoindole intermediates. For example, phthalonitrile derivatives subjected to hydrogenation at 50–150°C for 2–24 hours in acetic acid or propionic acid produce reduced isoindole cores. Subsequent functionalization with 2-(3,4-dimethoxyphenyl)ethylamine occurs via nucleophilic substitution or reductive amination, achieving yields of 60–75%. This method benefits from scalability but requires stringent control over hydrogen pressure (1–5 atm) to avoid over-reduction.

Anhydride-Amine Condensation

The Organic Syntheses procedure demonstrates the reaction of cyclohexanedicarboxylic anhydride with 2-(3,4-dimethoxyphenyl)ethylamine in pyridine or dichloromethane. This exothermic reaction forms a hexahydro-isoindole-dione intermediate, which is oxidized using aqueous glyoxal or hydrogen peroxide to introduce the 1,3-dioxo moiety. Key advantages include high regioselectivity and compatibility with moisture-sensitive reagents, though purification via silica gel chromatography is often necessary.

Introduction of the Pyridin-4-yl Carboxamide Group

The final step involves coupling the isoindole-dione intermediate with 4-aminopyridine. Two methods are prevalent:

Direct Amidation Using Activated Esters

The isoindole-5-carboxylic acid intermediate is converted to its acid chloride using thionyl chloride or oxalyl chloride. Reaction with 4-aminopyridine in tetrahydrofuran (THF) at 0–5°C yields the carboxamide derivative. This method, reported in, achieves 70–85% purity but necessitates careful exclusion of moisture to prevent hydrolysis.

Catalytic Coupling with Coupling Agents

A modified approach from employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–18 hours, yielding the target compound with >90% purity after recrystallization from ethanol.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (amidation); 50°C (cyclization) Prevents side reactions
Solvent DMF (polar aprotic); THF (inert) Enhances solubility
Catalyst EDC/HOBt (amidation); Pd/C (hydrogenation) Accelerates kinetics
Reaction Time 12–24 hours Maximizes conversion

Elevating temperatures during cyclization beyond 60°C promotes decomposition, reducing yields by 15–20%. Similarly, prolonged stirring during amidation (>24 hours) leads to racemization, necessitating precise monitoring via thin-layer chromatography (TLC).

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorptions at 1690 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (C=N) confirm the dioxo and carboxamide groups.
  • ¹H NMR : Signals at δ 3.85–3.90 (s, 6H, OCH₃), δ 7.25–8.50 (m, aromatic protons), and δ 4.10–4.30 (t, 2H, CH₂) validate the substituents.
  • Mass Spectrometry : A molecular ion peak at m/z 354.4 ([M+H]⁺) aligns with the expected molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) reveals ≥98% purity for optimized batches.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during isoindole formation may yield regioisomers. Employing bulky bases like lithium bis(trimethylsilyl)amide suppresses this by deprotonating the amine selectively.

Stability of Intermediates

The hexahydro-isoindole-dione intermediate is prone to oxidation. Storage under nitrogen at −20°C and use of stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) extend shelf life.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various substitution reactions and modifications that can lead to the development of new chemical entities with diverse functionalities.

Biology

Biologically, the compound is studied for its interactions with macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may exhibit significant biological activities, including:

  • Anticancer Properties : Compounds similar to this isoindole derivative have shown potential in inhibiting cell proliferation in cancer models.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate immune responses and reduce inflammation.

A notable study demonstrated that derivatives of isoindole compounds could selectively inhibit cyclin-dependent kinases involved in cell cycle regulation, suggesting their utility in cancer therapy .

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic potential. Key areas of focus include:

  • Anticancer Therapy : The ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies.
  • Antidiabetic Agents : Similar compounds have been evaluated for their efficacy against diabetes-related targets .

A case study involving a related compound showed promising results against various antidiabetic targets with significant binding affinities .

Industry

In industrial applications, this compound can be utilized in developing new materials or chemical processes. Its reactivity allows for incorporation into various formulations, potentially enhancing product performance in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit acetylcholinesterase (AChE) by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit acetylcholinesterase with low toxicity makes it a promising candidate for further research in medicinal chemistry .

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is an isoindole derivative with potential therapeutic applications. Its unique structure incorporates a pyridine ring and a dioxoisoindole moiety, which are known to contribute to various biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C24H21N3O5
  • Molecular Weight : 431.4 g/mol
  • IUPAC Name : 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Anticancer Activity

Research has highlighted the compound's potential anticancer properties. Isoindole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamideHeLa5.6
Another Isoindole DerivativeA549 (Lung)7.8

The structure–activity relationship (SAR) indicates that the presence of the methoxy groups and the dioxo functionality is crucial for enhancing cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity. Preliminary studies indicate that isoindole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:

Test OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that the compound may act through mechanisms such as disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of isoindole derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis. In vitro assays have shown that it can reduce the levels of reactive oxygen species (ROS) in neuronal cell cultures:

TreatmentROS Level Reduction (%)
Control0
Compound Treatment45

This suggests a promising avenue for further research into its application in neurodegenerative diseases .

Case Studies

  • Anticancer Study : A study conducted on various isoindole derivatives including the compound revealed that it significantly inhibited tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Evaluation : In a clinical setting, derivatives were tested against multi-drug resistant strains of bacteria. The compound exhibited superior efficacy compared to traditional antibiotics, highlighting its potential as an alternative treatment option.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, typically starting with the formation of the isoindole core followed by functionalization of the dimethoxyphenylethyl and pyridinylcarboxamide groups. Key steps include:

  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) under anhydrous conditions.
  • Cyclization : Controlled temperature (60–80°C) in polar aprotic solvents (e.g., DMF) to form the isoindole-dione ring.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Analytical validation : NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight verification, and HPLC (>95% purity threshold) .

Q. How is the molecular structure characterized, and what functional groups influence reactivity?

The compound’s structure features:

  • Isoindole-dione core : Provides electrophilic sites for nucleophilic attacks.
  • 3,4-Dimethoxyphenylethyl group : Enhances lipophilicity and potential π-π stacking with biological targets.
  • Pyridin-4-ylcarboxamide : Participates in hydrogen bonding via the amide and pyridine nitrogen. Characterization tools include X-ray crystallography (for solid-state conformation) and FT-IR to identify carbonyl (1700–1750 cm⁻¹) and aromatic C-H stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening should focus on:

  • Receptor binding assays : Radioligand displacement studies for serotonin receptors (e.g., 5-HT2A/2C) due to structural similarity to known ligands.
  • Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, given the isoindole-dione’s ATP-mimetic potential.
  • Cellular viability : MTT assays in neuronal or cancer cell lines to assess cytotoxicity or proliferative effects .

Advanced Research Questions

Q. How can contradictory data on biological targets (e.g., serotonin vs. kinase interactions) be resolved?

Contradictions may arise from off-target effects or assay-specific conditions. Strategies include:

  • Orthogonal assays : Compare radioligand binding (e.g., 5-HT2A) with functional assays (e.g., calcium flux in HEK293 cells).
  • Structural analogs : Synthesize derivatives lacking the pyridinyl group to isolate target contributions.
  • Computational docking : Perform molecular dynamics simulations to prioritize high-affinity targets .

Q. What experimental design is recommended for stability studies under physiological conditions?

Evaluate stability via:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • Analytical monitoring : Use HPLC-MS to track degradation products (e.g., hydrolysis of the amide bond).
  • Buffered solutions : Test pH-dependent stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict oral bioavailability .

Q. How can computational modeling predict interactions with novel biological targets?

Integrate:

  • Quantum chemical calculations : Optimize geometry using DFT (B3LYP/6-31G*) to identify reactive sites.
  • Molecular docking : Screen against protein databases (e.g., PDB) with AutoDock Vina; prioritize targets with ΔG < -8 kcal/mol.
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Functional group modulation : Replace the dimethoxyphenyl group with halogenated analogs to enhance hydrophobic interactions.
  • Stereochemistry control : Introduce chiral centers and compare enantiomer activity via chiral HPLC separation.
  • Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding .

Methodological Notes

  • Data contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics if radioligand assays are inconclusive) .
  • Reaction optimization : Apply DoE (Design of Experiments) to optimize solvent, catalyst, and temperature parameters for yield improvement .

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